Positional Isomerism Dictates Electrophilic Reactivity: Aromatic vs. Aliphatic Chloro Substitution in C10H11ClO Ketones
The target compound, 1-(3-chloro-4-methylphenyl)propan-1-one (CAS 149758-02-1), differs fundamentally from the positionally isomeric 3-chloro-1-(4-methylphenyl)propan-1-one (CAS 22422-21-5) in the location of the chlorine atom . In the target compound, chlorine is substituted directly on the aromatic ring at the 3-position, whereas in CAS 22422-21-5, chlorine resides on the β-carbon of the propanone side-chain. This structural distinction carries profound implications for synthetic utility: the aromatic chloro substituent in CAS 149758-02-1 can participate in nucleophilic aromatic substitution (SNAr) reactions to generate diverse amino-, thio-, and alkoxy-derivatives, while also exerting an electron-withdrawing inductive effect (-I) and weak electron-donating resonance effect (+M) that modulates the ring's electrophilicity for further substitution . Conversely, the side-chain chlorine in CAS 22422-21-5 is susceptible to elimination and nucleophilic aliphatic substitution with entirely different regiochemical outcomes [1]. The aromatic chloro group in the target compound represents a non-labile, electronically tunable substituent; the aliphatic chloro group in the isomer is a reactive leaving group. These divergent reaction manifolds are not interchangeable in synthetic route design.
| Evidence Dimension | Chlorine substitution position and associated reaction type |
|---|---|
| Target Compound Data | Chlorine at aromatic C3 position; enables SNAr chemistry and electronic modulation |
| Comparator Or Baseline | 3-Chloro-1-(4-methylphenyl)propan-1-one (CAS 22422-21-5); chlorine at aliphatic β-carbon |
| Quantified Difference | Qualitatively distinct reaction pathways: aromatic nucleophilic substitution vs. aliphatic substitution/elimination |
| Conditions | Structural isomerism analysis; reactivity inferred from established organic chemistry principles |
Why This Matters
Procuring the correct positional isomer is non-negotiable for synthetic routes that rely on aromatic chloro substitution for downstream diversification or electronic tuning of the phenyl ring.
- [1] Pharmaffiliates. 3-Chloro-1-(4-methylphenyl)propan-1-one, PA 27 0023654. Product Information and Applications. View Source
